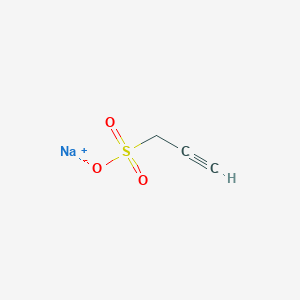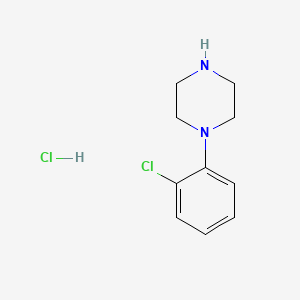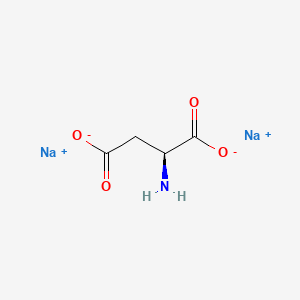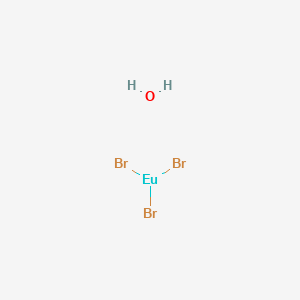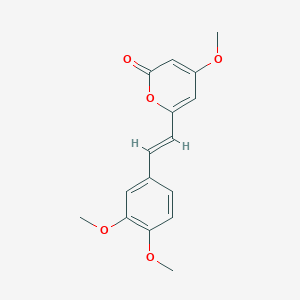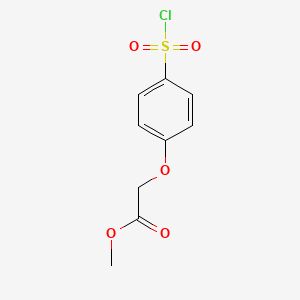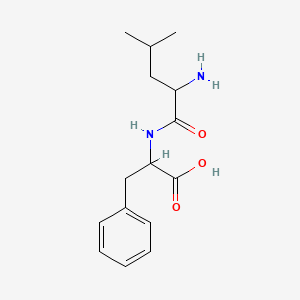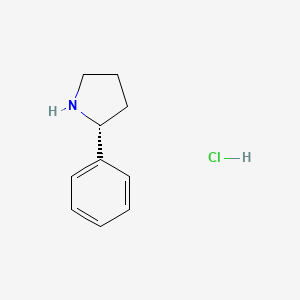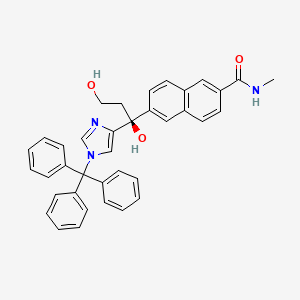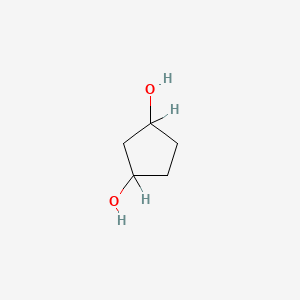
1,3-Cyclopentanediol
Overview
Description
1,3-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
A new route for the selective synthesis of renewable 1,3-cyclopentanediol was developed by the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone followed by hydrogenation . The presence of a small amount of base catalysts is beneficial for the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone . Higher carbon yields of 1,3-cyclopentanediol were obtained when tetrahydrofuran was used as the solvent .Molecular Structure Analysis
The molecular structure of 1,3-Cyclopentanediol is characterized by two hydroxyl groups attached to a cyclopentane ring . The molecular weight is 102.1317 .Chemical Reactions Analysis
In the synthesis of novel polyesters based on 1,3-Cyclopentanediol, trimer pre-polyesters have been synthesized from the corresponding acid-chlorides with diol monomers . Polymerization of these trimers was explored by thermogravimetric analysis to identify potential side reactions, and to assess the ideal polymerization temperature .Physical And Chemical Properties Analysis
1,3-Cyclopentanediol is a clear colorless to slightly yellow liquid . It has a molecular weight of 102.13 .Scientific Research Applications
- Details : When incorporated into polyurethane formulations, this compound contributes to the material’s flexibility, durability, and thermal stability. Its unique cyclic structure enhances the properties of the resulting polyurethane products .
- Details : It participates in the construction of various organic compounds, including cyclic carbonyl derivatives and other functionalized molecules. Its reactivity and stereochemistry make it valuable for designing novel chemical entities .
- Details : 1,3-Cyclopentanediol has been employed in direct enantiomer resolution studies using chiral stationary phases in gas chromatography. This technique allows separation without derivatization, aiding in the analysis of chiral diols .
- Details : 1,3-Cyclopentanediol can be synthesized from biomass-derived furfuryl alcohol. Its renewable origin and potential applications in various fields align with the principles of green chemistry .
Polyurethane Synthesis
Organic Synthesis
Chiral Resolution
Renewable Chemistry
These applications highlight the versatility and scientific significance of 1,3-cyclopentanediol. Its role spans from polymer chemistry to drug development, making it a fascinating compound for ongoing research and innovation. 🌟 .
Safety and Hazards
1,3-Cyclopentanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing vapors, mist, or gas .
Future Directions
Mechanism of Action
Target of Action
1,3-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 . It is used in various industrial applications, including the synthesis of polyesters . .
Mode of Action
The mode of action of 1,3-Cyclopentanediol is primarily through its role as a monomer in the synthesis of polyurethane . It is synthesized through the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation . The presence of a small amount of base catalysts is beneficial for this rearrangement .
Biochemical Pathways
The biochemical pathways affected by 1,3-Cyclopentanediol are related to its role in the synthesis of polyurethane . The compound is involved in the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, which is then hydrogenated to form 1,3-Cyclopentanediol . This process affects the biochemical pathways related to the synthesis of polyurethane.
Result of Action
The result of the action of 1,3-Cyclopentanediol is the formation of polyurethane, a type of polymer . Polyurethane is used in various applications, including the production of flexible foams, rigid foams, coatings, adhesives, sealants, and elastomers.
Action Environment
The action of 1,3-Cyclopentanediol is influenced by environmental factors such as temperature and the presence of catalysts . For instance, trans-1,3-cyclopentanediol exhibits good thermal stability up to 200°C . The presence of a small amount of base catalysts is beneficial for the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone .
properties
IUPAC Name |
cyclopentane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871255 | |
| Record name | Cyclopentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclopentanediol | |
CAS RN |
59719-74-3, 16326-97-9 | |
| Record name | 1,3-Cyclopentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59719-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059719743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59719-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,3-cyclopentanediol and what are its potential applications?
A1: 1,3-Cyclopentanediol is a cyclic diol with potential applications as a monomer in polymer synthesis. It has been successfully used in the production of polyurethane. [] This compound holds promise as a renewable building block for various materials. []
Q2: Can you describe a cost-effective method for synthesizing 1,3-cyclopentanediol?
A2: A novel route utilizes furfuryl alcohol, a lignocellulose derivative, as the starting material. The process involves an aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, facilitated by a base catalyst. This intermediate is then hydrogenated to 1,3-cyclopentanediol. High overall carbon yields (up to 72%) have been achieved using readily available catalysts like MgAl-HT and Raney® nickel. [, ]
Q3: What role do base catalysts play in the synthesis of 1,3-cyclopentanediol from furfuryl alcohol?
A3: Base catalysts enhance the synthesis by suppressing the formation of levulinic acid, a byproduct that can promote furfuryl alcohol polymerization, thus diminishing the yield of the desired 1,3-cyclopentanediol. []
Q4: Does the choice of solvent influence the hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol?
A4: Yes, the solvent has a significant impact. Using tetrahydrofuran as the solvent resulted in higher carbon yields of 1,3-cyclopentanediol compared to other solvents. []
Q5: How does the stereochemistry of 1,3-cyclopentanediol affect its applications in polymer synthesis?
A5: The cis and trans isomers of 1,3-cyclopentanediol exhibit different thermal stabilities during polymerization. Trans-1,3-cyclopentanediol shows good stability up to 200°C, while the cis isomer undergoes dehydration reactions at lower temperatures (180°C), potentially impacting the final polymer properties. []
Q6: Can 1,3-cyclopentanediol be used to synthesize polymers other than polyurethane?
A6: Research has focused on its use in polyester synthesis. Small-scale polycondensation reactions using trimer pre-polyesters derived from 1,3-cyclopentanediol and acid chlorides have been explored. [, ]
Q7: What are the challenges associated with using 1,3-cyclopentanediol in polymer synthesis?
A7: The thermal stability of 1,3-cyclopentanediol, particularly the cis isomer, poses a challenge. Dehydration and cross-linking reactions at elevated temperatures can complicate the polymerization process and influence the final polymer properties. []
Q8: Has 1,3-cyclopentanediol been explored as a building block for applications beyond polymers?
A8: Yes, its potential extends beyond polymers. Research highlights its use as a chiral auxiliary in lipase-catalyzed alcoholysis and aminolysis reactions, demonstrating its versatility in organic synthesis. []
Q9: Are there any known biological activities associated with 1,3-cyclopentanediol or its derivatives?
A9: While 1,3-cyclopentanediol itself hasn't been extensively studied for biological activity, a hydroxymethyl-cis-1,3-cyclopentenediol building block has shown promise in synthesizing natural and non-natural products with biological activity. []
Q10: What analytical techniques are commonly used to characterize and study 1,3-cyclopentanediol?
A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing 1,3-cyclopentanediol. [] For studying its incorporation into polymers, techniques like thermogravimetric analysis (TGA) are employed to assess thermal stability and potential side reactions. []
Q11: Are there any environmental concerns associated with 1,3-cyclopentanediol?
A11: While specific data on the environmental impact of 1,3-cyclopentanediol is limited, its potential as a renewable building block derived from lignocellulose suggests a more sustainable profile compared to traditional petroleum-based alternatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)
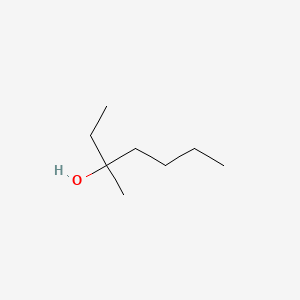
![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)
![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)
